5-(2-Fluorophenyl)-3-methyl-1,2-oxazole
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Overview
Description
5-(2-Fluorophenyl)-3-methyl-1,2-oxazole: is a heterocyclic compound that features a fluorophenyl group attached to an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of 5-(2-Fluorophenyl)-3-methyl-1,2-oxazole typically begins with 2-fluoroacetophenone and other reagents.
Reaction Steps:
Industrial Production Methods:
- The industrial production of this compound involves optimizing the reaction conditions to achieve high yield and purity. This includes controlling the temperature, pressure, and choice of solvents and catalysts .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: The fluorophenyl group allows for various substitution reactions, including nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
- The major products depend on the type of reaction. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
Chemistry:
- Used as a building block in organic synthesis for creating more complex molecules.
Biology:
- Investigated for its potential as a bioactive compound in drug discovery, particularly for its interactions with biological targets .
Medicine:
- Explored for its potential therapeutic effects, including anti-inflammatory and neuroprotective properties .
Industry:
Mechanism of Action
Mechanism:
- The compound exerts its effects by interacting with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a biological response .
Molecular Targets and Pathways:
Comparison with Similar Compounds
- 5-(2-Fluorophenyl)-1H-pyrrole-3-formaldehyde
- 5-(2-Fluorophenyl)-1H-pyrrole-3-carbonitrile
- 5-(2-Fluorophenyl)-1H-pyrrole-3-methyl
Comparison:
Properties
CAS No. |
1639897-03-2 |
---|---|
Molecular Formula |
C10H8FNO |
Molecular Weight |
177.17 g/mol |
IUPAC Name |
5-(2-fluorophenyl)-3-methyl-1,2-oxazole |
InChI |
InChI=1S/C10H8FNO/c1-7-6-10(13-12-7)8-4-2-3-5-9(8)11/h2-6H,1H3 |
InChI Key |
ONHXDCUUNSJFMR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=C1)C2=CC=CC=C2F |
Origin of Product |
United States |
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